molecular formula C9H9FN2O2 B161797 Urea, 1-(fluoroacetyl)-3-phenyl- CAS No. 1737-17-3

Urea, 1-(fluoroacetyl)-3-phenyl-

Cat. No. B161797
CAS RN: 1737-17-3
M. Wt: 196.18 g/mol
InChI Key: WKZDHMCNRYQPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, 1-(fluoroacetyl)-3-phenyl-, also known as FUPA, is a chemical compound that is widely used in scientific research. It is a derivative of urea and has been shown to have a range of biochemical and physiological effects.

Mechanism Of Action

Urea, 1-(fluoroacetyl)-3-phenyl- is a competitive inhibitor of serine hydrolases. It binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme's activity. The fluorine atom in Urea, 1-(fluoroacetyl)-3-phenyl- enhances its binding affinity for the enzyme, making it a valuable tool for studying enzyme kinetics.

Biochemical And Physiological Effects

Urea, 1-(fluoroacetyl)-3-phenyl- has been shown to have a range of biochemical and physiological effects. It has been used to study the role of serine hydrolases in lipid metabolism, inflammation, and cancer. Urea, 1-(fluoroacetyl)-3-phenyl- has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as arthritis and asthma.

Advantages And Limitations For Lab Experiments

One of the main advantages of Urea, 1-(fluoroacetyl)-3-phenyl- is its high affinity for serine hydrolases, which makes it a valuable tool for studying enzyme kinetics. However, Urea, 1-(fluoroacetyl)-3-phenyl- has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, Urea, 1-(fluoroacetyl)-3-phenyl- is not suitable for studying enzymes that do not hydrolyze amides or esters.

Future Directions

There are many future directions for research on Urea, 1-(fluoroacetyl)-3-phenyl-. One area of interest is the development of Urea, 1-(fluoroacetyl)-3-phenyl--based probes for imaging serine hydrolase activity in living cells. Another area of interest is the synthesis of Urea, 1-(fluoroacetyl)-3-phenyl- analogs with improved binding affinity and selectivity for specific serine hydrolases. Additionally, Urea, 1-(fluoroacetyl)-3-phenyl- could be used to study the role of serine hydrolases in diseases such as cancer and neurodegenerative disorders.

Synthesis Methods

Urea, 1-(fluoroacetyl)-3-phenyl- can be synthesized by reacting phenyl isocyanate with fluorinated acetic acid in the presence of a catalyst. The reaction yields Urea, 1-(fluoroacetyl)-3-phenyl- as a white crystalline solid with a melting point of 130-132°C. The purity of the compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Urea, 1-(fluoroacetyl)-3-phenyl- is widely used in scientific research as a tool to study the activity of enzymes that catalyze the hydrolysis of amides and esters. It is also used as a substrate for the synthesis of fluorinated compounds. Urea, 1-(fluoroacetyl)-3-phenyl- is particularly useful in the study of serine hydrolases, a family of enzymes that play important roles in many biological processes, including lipid metabolism, signal transduction, and inflammation.

properties

CAS RN

1737-17-3

Product Name

Urea, 1-(fluoroacetyl)-3-phenyl-

Molecular Formula

C9H9FN2O2

Molecular Weight

196.18 g/mol

IUPAC Name

2-fluoro-N-(phenylcarbamoyl)acetamide

InChI

InChI=1S/C9H9FN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14)

InChI Key

WKZDHMCNRYQPHR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)CF

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)CF

Other CAS RN

1737-17-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.